2-(1H-indol-3-yl)-1H-1,3-benzodiazole
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Overview
Description
“2-(1H-indol-3-yl)-1H-benzimidazole” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Synthesis Analysis
The synthesis of “2-(1H-indol-3-yl)-1H-benzimidazole” derivatives involves a chemoselective process . The methodology for the chemoselective synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives is presented in the referenced paper .Molecular Structure Analysis
The molecular structure of “2-(1H-indol-3-yl)-1H-benzimidazole” has been analyzed using various techniques such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy . Crystal structure and Hirshfeld surface analysis have also been performed .Chemical Reactions Analysis
The chemical reactions involving “2-(1H-indol-3-yl)-1H-benzimidazole” have been studied. For instance, it has been used in the synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .Scientific Research Applications
Antihypertensive Activities
2-(1H-indol-3-yl)-1H-benzimidazole derivatives have been explored for their potential as antihypertensive agents. Studies have shown that certain derivatives, such as those involving 5-nitro benzimidazole and indole, exhibit high affinity for the angiotensin II type 1 receptor, which is significant in controlling hypertension. These compounds have demonstrated a significant decrease in mean blood pressure (MBP) in animal models, suggesting their potential as effective anti-hypertension drugs (Zhu et al., 2014) (Zhu et al., 2016).
Anticancer Properties
The synthesis of indole-3-substituted-2-benzimidazoles has been investigated for their efficacy as anticancer agents. These novel compounds have shown promising results against various cancer cell lines, including leukemia and breast cancer, indicating their potential therapeutic use in oncology (Anwar et al., 2023).
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including 1H-benzimidazole, have been found to inhibit mammalian type I DNA topoisomerases. This activity is crucial as it plays a role in DNA replication and cell division, making these compounds potential candidates for anti-cancer therapies (Alpan et al., 2007).
Antimicrobial Activity
Some derivatives of 2-(1H-benzimidazol-2-ylmercapto) have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various bacterial strains, indicating their potential as novel antimicrobial agents (Karalı et al., 2004).
Anti-inflammatory Activity
Several benzimidazole derivatives have been synthesized and tested for their anti-inflammatory activity. These compounds have demonstrated effective responses in reducing inflammation in animal models, suggesting their potential application in treating inflammatory conditions (Bhor & Pawar, 2022).
Cytotoxic Activity
Research on novel 1-((indol-3-yl)methyl)-1H-imidazolium salts has indicated their potential cytotoxic activity against various human tumor cell lines. This suggests their possible use in developing new cancer therapies (Xu et al., 2014).
Safety and Hazards
Future Directions
Research on “2-(1H-indol-3-yl)-1H-benzimidazole” and its derivatives is ongoing, with a focus on their potential pharmacological applications . The synthesis of new compounds bearing the “2-(1H-indol-3-yl)-1H-benzimidazole” moiety and their biological screening is a strategy for the pharmacological evaluation of future drug candidates .
Mechanism of Action
Target of Action
Similar compounds such as (1h-indol-3-yl)-(2-mercapto-ethoxyimino)-acetic acid are known to target interleukin-2 .
Mode of Action
Related compounds have been shown to inhibit viral replication, suggesting that 2-(1h-indol-3-yl)-1h-1,3-benzodiazole may have similar antiviral properties .
Biochemical Pathways
Related compounds have been shown to inhibit the biosynthesis of mediators from arachidonic acid by selective or non-selective inhibition of cyclooxygenase (cox) enzymes .
Result of Action
Related compounds have been shown to have significant antiproliferative activities against all the cancer cell lines tested .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(1H-indol-3-yl)-1H-1,3-benzodiazole are largely determined by its indole ring structure. Indoles are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been found to exhibit various cellular effects, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives have been found to exhibit various temporal effects, including changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Indole derivatives have been found to exhibit various dosage effects in animal models .
Metabolic Pathways
Indole derivatives have been found to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives have been found to be transported and distributed within cells and tissues in various ways .
Subcellular Localization
Indole derivatives have been found to localize in various subcellular compartments .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-2-6-12-10(5-1)11(9-16-12)15-17-13-7-3-4-8-14(13)18-15/h1-9,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZFLAJLIRTRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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